3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate
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Overview
Description
“3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate” is an organic compound that belongs to the class of pyrazoles and furan carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate” typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the furan-2-carboxylate moiety and the phenylthio group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenylthio group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Uses in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of “3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazole: Lacks the furan-2-carboxylate moiety.
1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate: Lacks the methyl group at the 3-position.
3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate: Lacks the phenylthio group.
Uniqueness
“3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate” is unique due to the presence of both the phenylthio group and the furan-2-carboxylate moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-15-19(27-17-11-6-3-7-12-17)20(26-21(24)18-13-8-14-25-18)23(22-15)16-9-4-2-5-10-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXIWEMCNYMBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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